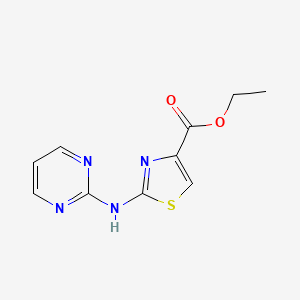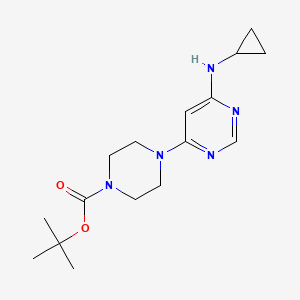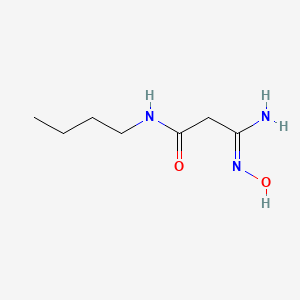
N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-butyl-2-(N’-hydroxycarbamimidoyl)acetamide” is a chemical compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 . It is used in biochemical research .
Molecular Structure Analysis
The IUPAC name for this compound is (3Z)-3-amino-N-butyl-3-(hydroxyimino)propanamide . The InChI code is 1S/C7H15N3O2/c1-2-3-4-9-7(11)5-6(8)10-12/h6H,2-5,8H2,1H3,(H,9,11) and the InChI key is NVUHBXAPLKKAMT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-butyl-2-(N’-hydroxycarbamimidoyl)acetamide” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Chemoselective Synthesis in Pharmaceutical Development
N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide is utilized in chemoselective synthesis processes. For instance, in the synthesis of antimalarial drugs, it acts as an intermediate. This is exemplified in a study where chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was achieved using specific catalysts, demonstrating the compound's role in developing pharmaceuticals (Magadum & Yadav, 2018).
Involvement in Herbicide Metabolism
Research has also delved into the metabolism of chloroacetamide herbicides, where derivatives similar to this compound are involved. These studies investigate the metabolic pathways and potential health implications of these compounds (Coleman et al., 2000).
Anti-Inflammatory and Anti-Arthritic Properties
Another significant area of research is the exploration of anti-inflammatory and anti-arthritic properties. For instance, N-(2-hydroxy phenyl) acetamide, a related compound, has shown promising anti-arthritic properties in animal models. This suggests potential therapeutic applications for this compound in treating inflammatory diseases (Jawed et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(3Z)-3-amino-N-butyl-3-hydroxyiminopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-2-3-4-9-7(11)5-6(8)10-12/h12H,2-5H2,1H3,(H2,8,10)(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELVRYIHJBZBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2365291.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)


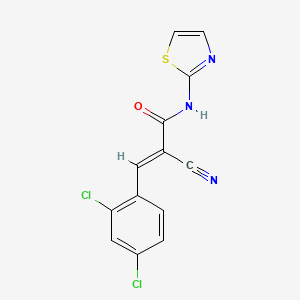
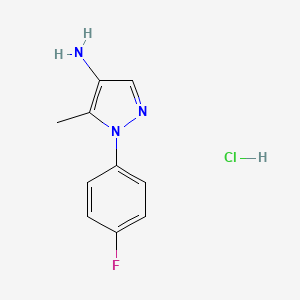
![N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2365302.png)
![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)
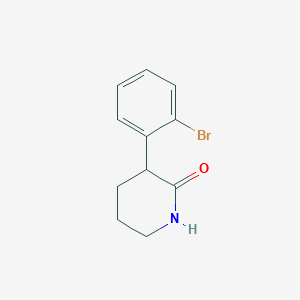
![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)
![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)
